

6-Methyl-4-chromanone: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-4-chromanone, a heterocyclic compound belonging to the chromanone family, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. The chroman-4-one core is a common motif in natural products and flavonoids, underscoring its evolutionary selection for biological interactions.^[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of **6-Methyl-4-chromanone**, with a focus on its applications in drug development.

While the specific historical record of the initial discovery and synthesis of **6-Methyl-4-chromanone** is not extensively documented, its importance lies in its role as a key synthetic intermediate for more complex molecules.^[1] It has been identified in natural sources such as the plant *Aegle marmelos*.^[2] This guide will delve into the modern synthetic routes, detailed experimental protocols, and the pharmacological potential of its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of **6-Methyl-4-chromanone** are summarized below, providing a crucial reference for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of 6-Methyl-4-chromanone

Property	Value	Reference
IUPAC Name	6-methyl-2,3-dihydrochromen-4-one	[2]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2]
Molecular Weight	162.18 g/mol	[2]
CAS Number	39513-75-2	[2]
Appearance	Colorless liquid to low melting solid	Chem-Impex
Melting Point	31-35 °C	Chem-Impex
Boiling Point	141-143 °C at 13.5 mmHg	Sigma-Aldrich
Density	1.071 g/mL at 25 °C	Chem-Impex

Table 2: Spectroscopic Data of 6-Methyl-4-chromanone

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 7.68 (d, J=2.3 Hz, 1H), 7.27 (dd, J=8.4, 2.4 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H), 4.51 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 2.33 (s, 3H)	SpectraBase
¹³ C NMR (CDCl ₃)	δ (ppm): 191.9, 159.8, 137.3, 133.4, 126.5, 120.6, 117.6, 67.1, 37.8, 20.6	SpectraBase
Infrared (IR)	ν (cm ⁻¹): 2923, 1683, 1618, 1495, 1298, 1225, 1128, 1080, 818	PubChem
Mass Spectrometry (GC-MS)	m/z: 162 (M ⁺), 134, 106, 78, 51	PubChem

Synthesis and Experimental Protocols

The synthesis of 4-chromanones is a well-established area of organic chemistry, with several efficient methods available. Below are detailed protocols for two common approaches that can be adapted for the synthesis of **6-Methyl-4-chromanone**.

Experimental Protocol 1: Two-Step Synthesis via Michael Addition and Cyclization

This method involves the Michael addition of a phenol to an acrylonitrile, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 3-(4-methylphenoxy)propanenitrile

- To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (0.1 eq).
- Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature.
- Stir the reaction mixture at 60 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-(4-methylphenoxy)propanenitrile.

Step 2: Cyclization to **6-Methyl-4-chromanone**

- Dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in trifluoroacetic acid (5.0 eq).
- Add trifluoromethanesulfonic acid (1.5 eq) dropwise to the solution at 0 °C.
- Stir the reaction mixture at room temperature for 12 hours.

- Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield **6-Methyl-4-chromanone**.

Experimental Protocol 2: One-Step Microwave-Assisted Synthesis

This protocol describes an efficient one-step synthesis of chromanones from 2'-hydroxyacetophenones and aldehydes.

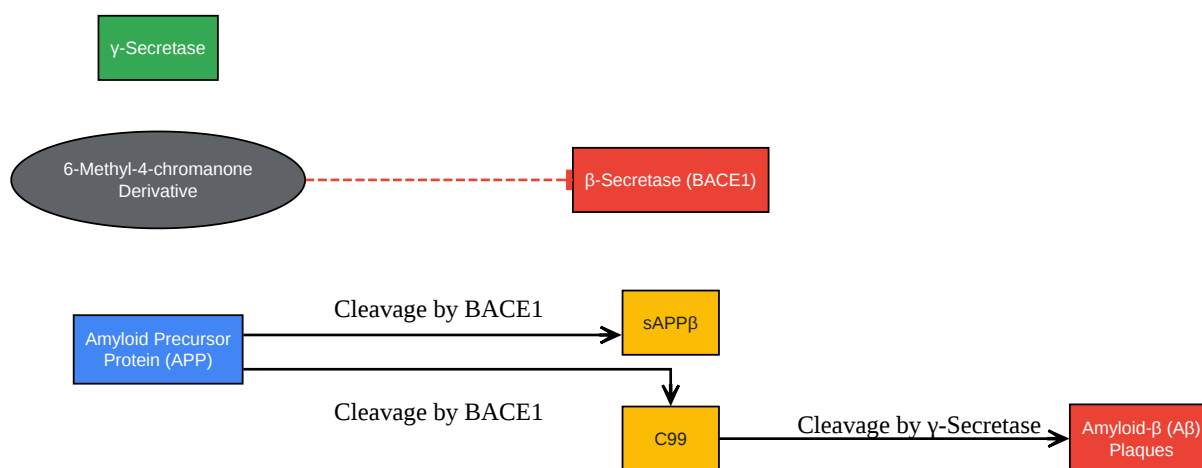
- In a microwave-safe vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol (0.4 M solution).
- Add the desired aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq) to the solution.
- Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.^[3]
- After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.^[3]
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.^[3]
- Purify the crude product by flash column chromatography to obtain the corresponding 2-substituted-**6-methyl-4-chromanone**.^[3]

Applications in Drug Development

The chromanone scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.^{[4][5]} **6-Methyl-4-chromanone**, as a key intermediate, provides access to a wide range of derivatives with diverse pharmacological activities.

Inhibitors of β -Secretase (BACE1) for Alzheimer's Disease

One of the most promising applications of **6-Methyl-4-chromanone** derivatives is in the development of inhibitors for β -secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides in the brain, a hallmark of Alzheimer's disease.[1][6] By inhibiting BACE1, these compounds aim to reduce the formation of A β plaques. The synthesis of potent BACE1 inhibitors often starts from chromanone precursors.[7]



[Click to download full resolution via product page](#)

BACE1 Inhibition by **6-Methyl-4-chromanone** Derivatives.

Sirtuin 2 (SIRT2) Inhibitors

Derivatives of chroman-4-one have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are crucial for potent inhibition.[3] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μ M.[3]

Antidiabetic Activity

6-Methyl-4-chromanone itself has demonstrated good antidiabetic effects in an in vitro model by promoting glucose uptake in isolated rat hemi-diaphragm.[4] The broader class of chromanones is known to target several receptors and enzymes involved in diabetes, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), peroxisome proliferator receptor gamma (PPAR- γ), and α -glucosidase.[4]

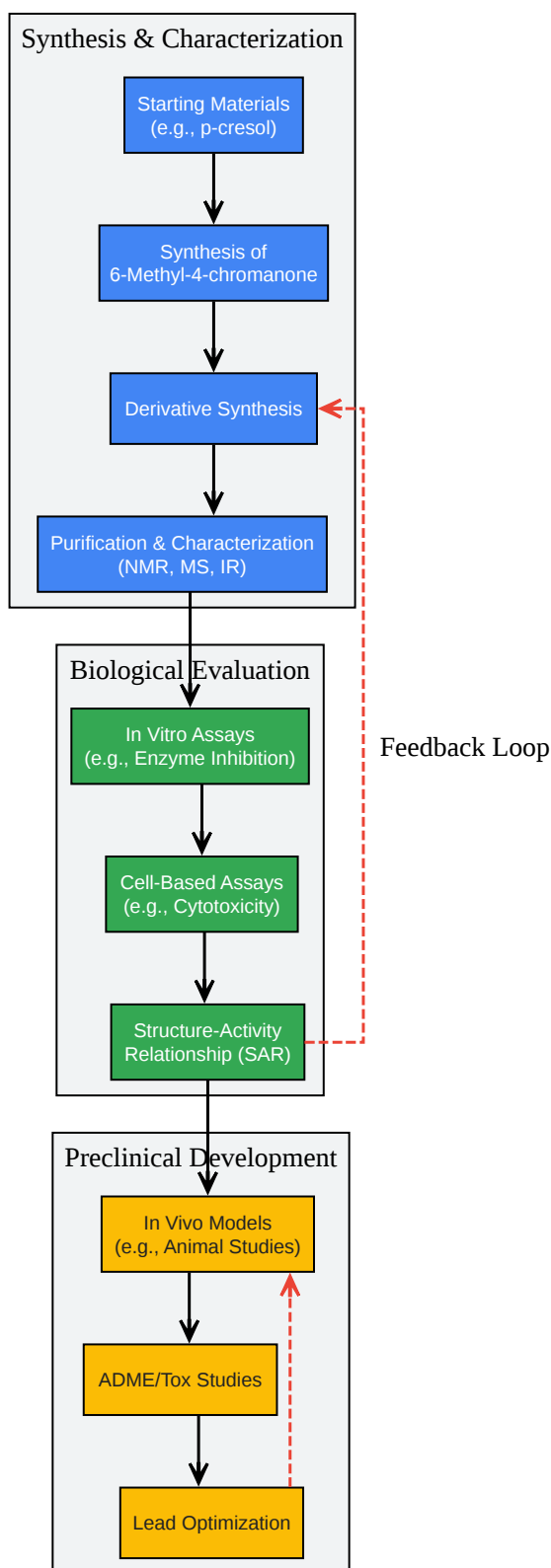
Other Biological Activities

The versatility of the chromanone scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications:

- **Antiproliferative Agents:** Certain 3-nitro-4-chromanone derivatives have shown potent cytotoxicity against castration-resistant prostate cancer cell lines.[8]
- **Antihistaminic and Bronchodilatory Activity:** Some 6-substituted 4-oxo-4H-chromene-3-yl methyl N-substituted aminoacetates have exhibited significant in vitro antihistaminic and in vivo bronchodilatory activities.[9]
- **Antibacterial and Antifungal Properties:** Various substitutions on the chromanone ring have yielded compounds with broad-spectrum antibacterial and antifungal activities.[4]

Experimental Workflows

The general workflow for the discovery and development of drugs based on the **6-Methyl-4-chromanone** scaffold involves several key stages, from initial synthesis to biological evaluation.



[Click to download full resolution via product page](#)

General workflow for drug discovery using the **6-Methyl-4-chromanone** scaffold.

Conclusion

6-Methyl-4-chromanone is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer and diabetes. The continued exploration of the chemical space around the **6-Methyl-4-chromanone** core, guided by structure-activity relationship studies, holds significant promise for the discovery of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and Structural Modification of BACE1 Inhibitors [mdpi.com]
- 2. 6-Methyl-4-chromanone | C₁₀H₁₀O₂ | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the Potent, Selective, and Efficacious β -Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Methyl-4-chromanone: A Core Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361120#discovery-and-history-of-6-methyl-4-chromanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com